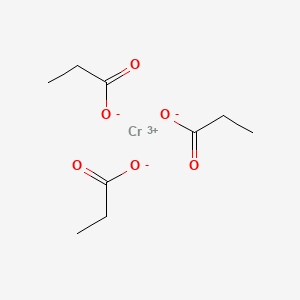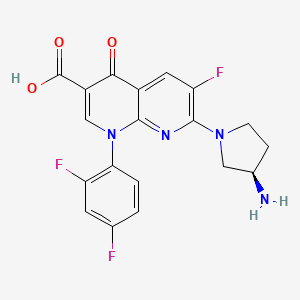
(R)-tosufloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-tosufloxacin.
Aplicaciones Científicas De Investigación
1. Treatment Challenges in Specific Infections
(R)-tosufloxacin, a fluoroquinolone, has been used for treating pneumonia but presents challenges when lung tuberculosis is a possibility. A study highlighted a case where initial improvement with tosufloxacin led to misdiagnosis, delaying appropriate tuberculosis treatment (Fujishima et al., 2019).
2. Antibacterial Activity and Approval for Various Infections
Tosufloxacin tosilate, approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, has expanded its indications over the years. Its safety and pharmacokinetics were extensively studied, leading to its widespread use by physicians (Niki, 2002).
3. Emergence of Resistant Strains
The approval of this compound granules for children in Japan to treat drug-resistant bacterial infections has been followed by the emergence of quinolone-resistant Streptococcus pneumoniae strains. This underscores the need for careful monitoring and appropriate use of fluoroquinolones (Takeuchi et al., 2017).
4. Effectiveness in Preventing Secondary Infections
In patients with hematological malignancies, tosufloxacin tosilate was evaluated for its effectiveness in preventing secondary infections, demonstrating its potential in specific patient populations (Sawada et al., 2012).
5. Superior Antimicrobial Activity
A study highlighted tosufloxacin's superior antimicrobial activity against various pathogens, such as Salmonella, E. coli, and Pseudomonas pseudomallei, indicating its potential as a treatment option in the tropics (Srimuang et al., 2012).
6. Pharmacokinetic Analysis
Pharmacokinetic analysis of tosufloxacin, including determination in human plasma, has been conducted to understand its behavior in the human body, which is crucial for optimizing its therapeutic use (Shiqian, 2010).
7. Interactions with Proteins
Studies have investigated the interaction between tosufloxacin and proteins like bovine serum albumin. These interactions are significant for understanding the drug's pharmacodynamics and potential side effects (Deng & Liu, 2012).
8. Drug Formulation and Solubility Improvement
Research on improving the solubility and dissolution properties of tosufloxacin, such as through the preparation of inclusion complexes, is critical for enhancing its efficacy and bioavailability (Sun et al., 2019).
9. Application in Medical Devices
Tosufloxacin's application extends to medical devices, such as its use in modified urinary catheters to enhance antimicrobial activity and reduce the risk of infection (Kowalczuk et al., 2015).
Propiedades
Fórmula molecular |
C19H15F3N4O3 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1 |
Clave InChI |
WUWFMDMBOJLQIV-SNVBAGLBSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
SMILES canónico |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



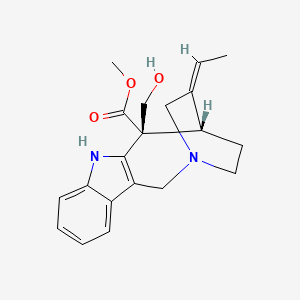
![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)
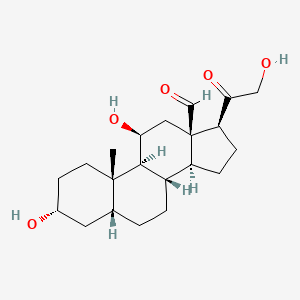


![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1253629.png)
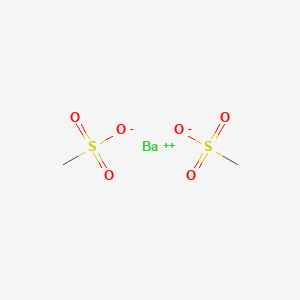

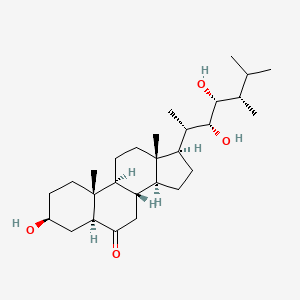
![6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1253638.png)
